Product packaging for Fluconazole impurity E [WHO-IP](Cat. No.:CAS No. 1174406-04-2)

Fluconazole impurity E [WHO-IP]

Cat. No.: B12768523
CAS No.: 1174406-04-2
M. Wt: 225.19 g/mol
InChI Key: QVNUEMDLWMCXAX-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Science and Manufacturing

The management of impurities is of paramount importance in the pharmaceutical industry. biospectrumindia.com The presence of unwanted chemicals, even in trace amounts, can potentially influence the safety and effectiveness of a drug. oceanicpharmachem.com Therefore, a primary goal for manufacturers is to maintain strict control over impurity levels. globalpharmatek.com This involves a comprehensive process of detection, identification, quantification, and control of impurities that may form during the synthesis, purification, and storage of the API and the final drug product. oceanicpharmachem.com Impurity profiling has become a mandatory requirement for new drug applications, underscoring its role in safeguarding public health. globalpharmatek.com

Evolution of Regulatory Frameworks for Impurity Management (e.g., ICH Q3A/B Guidelines, Pharmacopoeial Standards)

The approach to controlling pharmaceutical impurities is governed by a robust regulatory framework developed over time. A pivotal development in this area has been the establishment of guidelines by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines provide a comprehensive framework for addressing impurities in new drug substances and new drug products, respectively. premier-research.comresearchgate.netich.org

These guidelines establish thresholds for reporting, identification, and qualification of impurities. jpionline.orgpremier-research.com

Reporting Threshold: The level at which an impurity must be reported. biotech-spain.com

Identification Threshold: The level at which the structure of an impurity must be determined. biotech-spain.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. biotech-spain.com

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) also set explicit limits for impurities in their monographs for specific substances. jpionline.orgeuropa.eu The European Pharmacopoeia, for instance, has adopted the principles of the ICH Q3A guideline to frame its specific monographs and its general chapter on the control of impurities in substances for pharmaceutical use. europa.eueuropa.eu This harmonization aims to ensure consistent quality and safety standards for pharmaceuticals across different regions. biotech-spain.com

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day total daily intake (whichever is lower) 0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data derived from ICH Q3A(R2) guidelines. premier-research.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F2N3O B12768523 Fluconazole impurity E [WHO-IP] CAS No. 1174406-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1174406-04-2

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

IUPAC Name

1-[4,6-difluoro-6-(1,2,4-triazol-1-yl)cyclohexa-1,4-dien-1-yl]ethanone

InChI

InChI=1S/C10H9F2N3O/c1-7(16)9-3-2-8(11)4-10(9,12)15-6-13-5-14-15/h3-6H,2H2,1H3

InChI Key

QVNUEMDLWMCXAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(=CC1(N2C=NC=N2)F)F

Origin of Product

United States

Mechanistic Pathways of Fluconazole Impurity E Formation

Elucidation of Synthetic Route Impurity Generation

The formation of Fluconazole (B54011) Impurity E during the manufacturing process is intrinsically linked to the synthetic route employed for Fluconazole. It is primarily considered a process-related impurity that can arise from an unreacted intermediate. google.com

Identification of Precursor Molecules and Intermediates in Fluconazole Synthesis

The synthesis of Fluconazole typically involves several key steps and precursor molecules. One common route begins with a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride to produce 2-chloro-1-(2,4-difluorophenyl)ethanone. bas.bg This intermediate is then reacted with 1H-1,2,4-triazole to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is precisely the chemical structure of Fluconazole Impurity E. bas.bgpharmaffiliates.com

Therefore, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Fluconazole Impurity E) is a direct intermediate in the synthesis of Fluconazole. google.com

Other key reagents and intermediates in various synthetic pathways for Fluconazole include:

1,3-Difluorobenzene google.com

Chloroacetyl chloride bas.bg

1H-1,2,4-triazole google.com

Trimethylsulfoxonium (B8643921) iodide google.com

1,3-Dichloroacetone bas.bgmdpi.com

2,4-Difluorophenylmagnesium bromide mdpi.com

1-Bromo-2,4-difluorobenzene google.com

Table 1: Key Precursors and Intermediates in Fluconazole Synthesis
Compound NameRole in SynthesisReference
1,3-DifluorobenzeneStarting Material google.com
Chloroacetyl chlorideReagent bas.bg
1H-1,2,4-triazoleReagent google.com
2-Chloro-1-(2,4-difluorophenyl)ethanoneIntermediate bas.bg
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Fluconazole Impurity E) Intermediate google.combas.bg
Trimethylsulfoxonium iodideReagent google.com
1,3-DichloroacetoneStarting Material bas.bgmdpi.com

Reaction Mechanisms Leading to Fluconazole Impurity E during Manufacturing Processes

Fluconazole Impurity E is formed during the synthesis of Fluconazole and is essentially an unreacted intermediate that gets carried through to the final product. google.com In one of the primary synthesis routes, the reaction of 2-chloro-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole directly yields Fluconazole Impurity E. bas.bg

The subsequent step in the synthesis involves the reaction of this keto-intermediate (Impurity E) with a suitable reagent, such as trimethylsulfoxonium iodide and 1,2,4-triazole (B32235) in the presence of a base, to form the tertiary alcohol structure of Fluconazole. google.com If this reaction does not proceed to completion, or if there are issues with purification, Fluconazole Impurity E will remain in the final active pharmaceutical ingredient (API). google.com The amount of this impurity has been reported to be in the range of 0.1% to 0.3% following synthesis. google.com

Characterization of Degradation Pathways Yielding Fluconazole Impurity E

In addition to being a process-related impurity, Fluconazole Impurity E can also be formed through the degradation of Fluconazole under certain stress conditions. researchgate.netresearchgate.net

Stress Conditions and Their Influence on Impurity E Formation (e.g., oxidative degradation, hydrolysis, photolysis, thermal decomposition)

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. Studies have shown that Fluconazole is susceptible to degradation under oxidative stress. researchgate.netpsu.edu While Fluconazole is relatively stable under hydrolytic (acidic and alkaline), thermal, and photolytic conditions, significant degradation is observed in the presence of oxidizing agents. psu.edu

One study found that extensive degradation of Fluconazole occurred in an oxidative medium under thermal stress. uj.edu.pl Another investigation using 3% hydrogen peroxide also demonstrated the susceptibility of a related triazole antifungal, Efinaconazole, to oxidation. researchgate.net Similarly, forced degradation studies on Fluconazole have shown that it produces more degradation impurities under oxidative damage conditions. google.com

Although the specific formation of Impurity E under these conditions is not always explicitly detailed in all public literature, its origin can be attributed to either the synthesis route or degradation. researchgate.netresearchgate.net

Table 2: Influence of Stress Conditions on Fluconazole Degradation
Stress ConditionObservationReference
Oxidative DegradationSignificant degradation observed researchgate.netpsu.eduuj.edu.plgoogle.com
Acid HydrolysisStable psu.edu
Alkaline HydrolysisStable psu.edu
Neutral HydrolysisStable psu.edu
Thermal DecompositionStable psu.edu
PhotolysisStable psu.edu

Proposed Degradation Mechanisms for Fluconazole Impurity E Generation

The formation of Fluconazole Impurity E as a degradation product likely involves the oxidation of the tertiary alcohol group of the Fluconazole molecule back to a ketone. This represents a reverse reaction of the final synthetic step. The tertiary alcohol in the Fluconazole structure, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, can undergo oxidation to yield the corresponding ketone, which is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Fluconazole Impurity E). This would also involve the cleavage of one of the triazole methyl groups.

While detailed mechanistic studies specifically for the degradation of Fluconazole to Impurity E are not widely published, the chemical transformation is a plausible oxidative pathway. The presence of a strong oxidizing agent could facilitate the removal of the hydrogen from the hydroxyl group and the adjacent carbon-hydrogen bond, leading to the formation of a carbonyl group.

Advanced Analytical Methodologies for Characterization and Quantification of Fluconazole Impurity E

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin Layer Chromatography (HPTLC) are powerful tools for establishing the impurity profile of fluconazole (B54011).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. ijrti.org Developing a stability-indicating HPLC method that can separate the API from all potential impurities, including Fluconazole Impurity E, is a primary goal in quality control.

The fundamental objective of method development is to achieve baseline resolution between fluconazole, its known impurities like Impurity E, and any degradation products. A common strategy involves subjecting the fluconazole drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants. revistabiomedica.org These stressed samples are then used to challenge the chromatographic system's specificity.

A systematic approach to method development often includes:

Column and Mobile Phase Screening: A variety of stationary phases (columns) and mobile phase compositions are tested to find the optimal conditions for separation.

pH Adjustment: Modifying the pH of the aqueous component of the mobile phase can significantly alter the retention times and selectivity for ionizable compounds.

Gradient Optimization: For complex mixtures of impurities with varying polarities, gradient elution is often necessary to achieve adequate separation of all components within a reasonable timeframe. google.com

One study details a successful gradient HPLC method capable of separating Fluconazole Impurity E from the main component and other related substances. google.com The method utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and a phosphate (B84403) buffer system, demonstrating the effectiveness of a systematic approach to resolving complex impurity profiles. google.com

Fine-tuning various chromatographic parameters is crucial for achieving a robust and reliable analytical method.

Stationary Phase Selection: Reversed-phase columns, particularly those with a C18 (octadecylsilane) stationary phase, are the most common choice for fluconazole and its impurities. researchgate.netakjournals.com The selection of a specific C18 column can impact the separation, as different brands may have variations in end-capping and silica (B1680970) properties. akjournals.com

Table 1: Examples of HPLC Columns Used in Fluconazole Analysis
Column Brand/TypeDimensionsParticle SizeReference
SunFire C18250 x 4.5 mm5 µm researchgate.net
CAPCELL PAK C18 MG II250 mm × 4.6 mm5 µm akjournals.com
CERI L-column ODS250mm × 4.6mm5 µm google.com
Hypersil ODS C18150 mm x 4.6 mm5 µm researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium (B1175870) formate). researchgate.netakjournals.comgoogle.com The ratio of organic to aqueous phase is a key parameter for controlling retention. A patent for detecting fluconazole-related substances, including impurity E, specifies a mobile phase of acetonitrile and a phosphate buffer solution. google.com

Gradient Elution Programming: Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often essential for separating impurities with a wide range of polarities. google.comgoogle.com This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, all with good peak shape.

Flow Rate and Column Temperature: These parameters are optimized to balance analysis time with separation efficiency. A typical flow rate for a standard 4.6 mm ID HPLC column is around 1.0 mL/min. google.com Column temperature is often controlled (e.g., at 30-40 °C) to ensure reproducible retention times and improve peak symmetry. google.comakjournals.comgoogle.com

Table 2: Optimized HPLC Parameters for Fluconazole Impurity E Detection
ParameterConditionReference
Chromatographic ColumnC18, 4.6 x 250mm, 5 µm google.com
Mobile PhaseAqueous: Phosphate buffer (pH 6.0-7.0); Organic: Acetonitrile google.com
Elution ModeGradient google.com
Column Temperature35-40 °C google.com
Flow Rate0.9-1.1 mL/min google.com
Detection Wavelength261 or 262 nm google.com

Once a specific and robust separation method is developed, it must be validated to prove its suitability for quantitative analysis. Validation is performed according to International Council on Harmonisation (ICH) guidelines and includes tests for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netyu.edu.jo

Linearity: A linear relationship between the concentration of the impurity and the detector response must be established over a specified range. revistabiomedica.org

Accuracy: Accuracy is determined by measuring the recovery of a known amount of impurity spiked into a sample matrix. yu.edu.jo

Precision: Precision is assessed through repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days or by different analysts), with results expressed as the relative standard deviation (RSD). revistabiomedica.orgyu.edu.jo

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. akjournals.comgoogle.com For impurities, these limits must be sufficiently low to meet regulatory requirements. yu.edu.jo

Table 3: Example Validation Parameters for Fluconazole Impurities Analysis
ParameterResult/RangeReference
Linearity (Impurity B)0.5–6 µg/mL researchgate.net
Linearity (Impurity C)0.05–0.6 µg/mL researchgate.net
Accuracy (% Recovery)98.1% - 101.5% yu.edu.jo
Precision (%RSD)< 2.0% revistabiomedica.org
LOQ (Impurity A)1 μg/mL akjournals.com
LOQ (Impurity B)0.1 μg/mL akjournals.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency and Speed

UHPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures to achieve significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. ijrti.org Scaling an existing HPLC method to UHPLC can lead to substantial gains in laboratory throughput and a reduction in solvent consumption. waters.com

The principles of method development for UHPLC are similar to those for HPLC, but parameters such as flow rate and injection volume must be scaled appropriately for the smaller column dimensions. researchgate.net Studies have demonstrated that HPLC methods for fluconazole and its related compounds can be successfully transferred to UHPLC systems, resulting in analysis times being reduced by over 65% and solvent usage by over 85%, while maintaining or even improving the resolution between critical peak pairs. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) as a Complementary Technique for Impurity Profiling

HPTLC serves as a valuable complementary technique for impurity profiling. It offers advantages such as high sample throughput, low operating costs, and minimal sample preparation. psu.edu In HPTLC, a stationary phase, typically silica gel 60 F254, is coated on a glass or aluminum plate.

For the analysis of fluconazole and its impurities, a mobile phase such as a mixture of butanol, water, and acetic acid has been used. psu.edu After development, the plate is visualized, and densitometric scanning is used for quantification at a specific wavelength. psu.edu One study reported the separation of fluconazole from two of its impurities, where Impurity E had a reported RF value of 79. uni-giessen.de The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quality control. psu.edu

Table 4: HPTLC Method Parameters for Fluconazole Impurity Analysis
ParameterCondition/ValueReference
Stationary PhaseHPTLC plates precoated with silica gel 60 F254 psu.edu
Mobile PhaseButanol : Water : Acetic Acid (8:2:1 v/v) psu.edu
DetectionDensitometric scanning at 254 nm psu.eduuni-giessen.de
RF Value (Impurity E)79 uni-giessen.de
Linearity Range (Fluconazole)100-800 ng/spot psu.edu
LOD (Fluconazole)91.39 ng/spot psu.edu
LOQ (Fluconazole)304.66 ng/spot psu.edu

Spectroscopic and Hyphenated Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. theses.frscience.gov Techniques such as COSY, HSQC, HMBC, and NOESY provide detailed information about the connectivity and spatial relationships between atoms within a molecule.

A study on a thiosemicarbazone derivative of Fluconazole Impurity E provided detailed ¹H and ¹³C NMR data. The ¹H-NMR spectrum (in DMSO-d6) showed signals for the triazole ring protons at δ 8.42 and δ 7.89 ppm, aromatic protons of the difluorophenyl ring between δ 7.02-7.31 ppm, and the methylene (B1212753) protons adjacent to the triazole ring at δ 5.3 ppm. banglajol.info The ¹³C NMR spectrum correspondingly showed signals for the triazole carbons at δ 152.01 and δ 145.27 ppm. banglajol.info

These techniques are applied as follows for structural confirmation:

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons within spin systems, such as those in the difluorophenyl ring. theses.fr

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the methylene protons to their adjacent carbon and the aromatic protons to their respective carbons in the difluorophenyl ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on the spatial proximity of protons, which is useful for confirming stereochemistry, although less critical for the achiral structure of Impurity E. science.gov

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for Fluconazole Impurity E can be achieved, unequivocally confirming its chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. researchgate.net For Fluconazole Impurity E, IR spectroscopy serves as a critical identification method, confirming the presence of key structural motifs. While the full IR spectrum is typically provided with a certified reference material, specific absorption bands can be predicted based on its structure. glppharmastandards.compharmaffiliates.com

A study on a closely related thiosemicarbazone derivative of Impurity E identified characteristic IR bands (in KBr) at 1608 cm⁻¹ for the C=N stretch, 3053 cm⁻¹ for aromatic C-H stretching, and 1273 cm⁻¹ for the C-F stretch. scholarsresearchlibrary.com For Fluconazole Impurity E itself, the most significant and diagnostic absorption would be from the ketone functional group.

Key Expected IR Absorption Bands for Fluconazole Impurity E:

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=O (Ketone)~1700Confirms the presence of the keto group, a key structural feature differentiating it from fluconazole.
Aromatic C=C1600-1450Indicates the presence of the difluorophenyl ring.
Aromatic C-H3100-3000Corresponds to the C-H stretching vibrations on the phenyl and triazole rings.
C-N1350-1000Relates to the stretching vibrations within the triazole ring.
C-F1300-1100Confirms the presence of the fluoro-substituents on the phenyl ring.

The presence of a strong absorption band around 1700 cm⁻¹ would be a definitive piece of evidence for the identity of Fluconazole Impurity E, distinguishing it from the parent fluconazole API which contains a hydroxyl group instead of a carbonyl.

Application of Hyphenated Techniques (e.g., LC-MS) for Impurity Identification and Characterization

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental in modern pharmaceutical analysis for separating, identifying, and quantifying impurities. The combination of the separation power of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of Mass Spectrometry (MS) makes it an ideal tool for analyzing complex mixtures like bulk drug substances. researchgate.netijrti.org

An LC-MS/MS method has been specifically developed and validated for the quantitative determination of 1-(2,4-difluorophenyl)-2- researchgate.netCurrent time information in Mohave County, US.psu.edutriazol-1-yl-ethanone (Fluconazole Impurity E), which was identified as a precursor to a genotoxic impurity. researchgate.net This highlights the critical importance of controlling this specific impurity.

The method employed a Hypersil BDS C18 column with a mobile phase consisting of 5 mmol ammonium acetate (B1210297) and acetonitrile (65:35 v/v) at a flow rate of 0.4 ml/min. researchgate.net Detection was achieved using a triple quadrupole mass detector with positive electrospray ionization (ESI+), operating in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity. researchgate.net The MRM mode monitors a specific precursor ion to product ion fragmentation, which for Impurity E would involve the protonated molecular ion [M+H]⁺ and its characteristic fragment ions. This targeted approach allows for quantification at very low levels, which is essential for controlling potentially harmful impurities. researchgate.netresearchgate.net

The utility of LC-MS is further demonstrated in studies where unknown impurities in fluconazole were isolated using preparative HPLC and subsequently characterized by LC-MS/MS, alongside NMR and IR spectroscopy. researchgate.net Such an approach allows for the confident structural assignment of impurities present at trace levels.

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method produces consistently accurate and reliable results, it must be thoroughly validated according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). researchgate.net For the quantification of Fluconazole Impurity E, validation encompasses several key parameters.

Specificity and Selectivity of Methods for Impurity E

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. psu.edu An LC-MS/MS method developed for Fluconazole Impurity E (as a precursor) demonstrated excellent specificity. researchgate.net Chromatographic conditions were optimized to ensure that the impurity peak was well-separated from the main fluconazole peak and other potential impurities, with no interference observed at the retention time of the analyte. researchgate.net The use of MRM in mass spectrometry provides an additional layer of selectivity, as it is highly unlikely that an interfering compound would have both the same retention time and the same mass transition (precursor ion → product ion) as the target impurity.

Validation studies for HPLC methods for fluconazole and its organic impurities confirm that degradation products are effectively separated from the analyte peaks, ensuring the spectral purity of the analyte and thus the specificity of the method. revistabiomedica.orgnih.gov

Evaluation of Linearity, Accuracy, Precision, and Limits of Detection (LOD) and Quantification (LOQ) for Impurity E

These parameters are crucial for the quantitative performance of the method.

Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Fluconazole Impurity E (as a precursor), a validated LC-MS/MS method demonstrated linearity in the range of 0.30 µg/g to 11.34 µg/g with respect to fluconazole, achieving a correlation coefficient (r²) of 0.999. researchgate.net Another study on fluconazole impurities using HPTLC showed good linear relationships over the concentration range of 200-700 ng/spot. psu.edu

Accuracy : This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. The accuracy of the LC-MS/MS method for Impurity E was reported to be excellent, with recovery values ranging from 98.25% to 100.53%. researchgate.net A separate HPLC method validation for fluconazole impurities showed accuracy between 80% and 120% for the impurities. revistabiomedica.orgnih.gov

Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the Impurity E method, the %RSD for recovery was less than 1.2, indicating high precision. researchgate.net General validation studies for fluconazole impurities require the RSD for repeatability and reproducibility to not exceed 5.0%. revistabiomedica.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. The LC-MS/MS method for Impurity E was sensitive enough to quantify it at a level of 0.3 µg/g with respect to 5.0 mg/ml of fluconazole. researchgate.net Another HPTLC method reported an LOD and LOQ for a fluconazole impurity as 15.11 ng/spot and 50.38 ng/spot, respectively, calculated based on the standard deviation of the response and the slope of the calibration curve. psu.edu

Table of Validated Method Parameters for Fluconazole Impurities

ParameterValue/Range for Impurity E (or related impurities)TechniqueReference
Linearity Range0.30 - 11.34 µg/gLC-MS/MS researchgate.net
Correlation Coefficient (r²)0.999LC-MS/MS researchgate.net
Accuracy (% Recovery)98.25% - 100.53%LC-MS/MS researchgate.net
Precision (% RSD)< 1.2%LC-MS/MS researchgate.net
LOQ0.3 µg/gLC-MS/MS researchgate.net
LOD (general impurity)15.11 ng/spotHPTLC psu.edu
LOQ (general impurity)50.38 ng/spotHPTLC psu.edu

Robustness and Ruggedness Studies in Analytical Method Development

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For the analysis of Fluconazole Impurity E, robustness was evaluated by intentionally altering parameters such as the flow rate of the mobile phase and the column temperature. researchgate.net The results of these tests showed no significant impact on the chromatographic performance, indicating that the method was robust and well-suited for transfer between different laboratory conditions. researchgate.net

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. This is demonstrated by the low relative standard deviation in intermediate precision studies, which for fluconazole impurities is typically required to be below 5.0%. revistabiomedica.orgresearchgate.net These studies confirm that the analytical method is reliable and can be consistently applied for the quality control of fluconazole.

Isolation and Purification of Fluconazole Impurity E for Reference Standard Development

Strategies for Extraction and Isolation from Bulk Drug Substances

The initial step in obtaining Fluconazole (B54011) Impurity E involves its extraction and isolation from the bulk fluconazole drug substance. Various impurities can be present in the active pharmaceutical ingredient (API), arising from the manufacturing process or degradation. researchgate.net Fluconazole Impurity E is considered a Type 2 impurity, meaning it is related to an intermediate in the manufacturing process that may be carried over into the final product. google.com

Several methods have been employed for the isolation of impurities from fluconazole bulk drug. One common approach involves the use of semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This technique is effective for separating impurities from the main compound and from each other. In some instances, a crude fluconazole sample is directly subjected to semi-preparative HPLC to isolate less polar impurities. nih.govresearchgate.net

Another strategy involves a leaching process. Crude fluconazole, which may have a purity of less than 94%, can be subjected to a series of leaching steps using a mixture of water and organic solvents. google.com This process has been shown to significantly reduce the levels of various impurities, including Impurity E, by a factor of 2.5 to 110 times, ultimately increasing the purity of the fluconazole to between 98% and 99% after the initial leaching. google.com The selection of an appropriate extraction and isolation strategy depends on the physicochemical properties of the impurity relative to the active pharmaceutical ingredient.

A study detailing the isolation of an unknown impurity from a fluconazole API sample utilized semi-preparative HPLC for the isolation from the crude sample. nih.gov This highlights the direct application of chromatographic techniques for obtaining specific impurities from the bulk material.

Chromatographic Purification Protocols for High-Purity Material

Once isolated, Fluconazole Impurity E requires further purification to achieve the high level of purity required for a reference standard. Chromatographic techniques are central to this purification process. High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of pharmaceutical impurities due to its high resolution and efficiency. conicet.gov.ar

Semi-preparative HPLC is a common technique for purifying larger quantities of an isolated impurity. nih.govresearchgate.net The conditions for the chromatographic separation are optimized to maximize the resolution between the impurity and any co-eluting substances. This often involves a systematic approach to select the appropriate stationary phase (column) and mobile phase composition.

For instance, a study on the isolation of impurities from fluconazole utilized a Vydac C18 column (150 mm × 4.6 mm, 5 µm particle size) with a mobile phase consisting of 0.02 M ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) in an 86:14 ratio. researchgate.net The flow rate was maintained at 1 ml/min, and detection was performed at a wavelength of 260 nm with the column temperature at 40°C. researchgate.net While this was for analytical purposes, similar principles are applied in preparative chromatography, albeit with larger column dimensions and higher flow rates to handle larger sample loads.

The goal of the purification protocol is to obtain the impurity with a purity of 99.5% or greater, which is often required for a reference standard. google.com The purity of the final material is typically assessed using a validated analytical HPLC method.

Table 1: Illustrative HPLC Parameters for Purification

ParameterConditionSource
Column Vydac C18 (preparative scale) researchgate.net
Mobile Phase Acetonitrile and 0.02 M ammonium formate researchgate.net
Detection UV at 260 nm researchgate.net
Flow Rate Adjusted for preparative scale researchgate.net
Temperature 40°C researchgate.net

Post-Purification Characterization for Reference Standard Qualification

Following purification, the material purported to be Fluconazole Impurity E must undergo rigorous characterization to qualify it as a reference standard. This process confirms the identity and purity of the compound. A variety of spectroscopic and analytical techniques are employed for this purpose.

Structural Elucidation: The primary methods for confirming the chemical structure of the isolated impurity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netconicet.gov.ar

NMR Spectroscopy: 1H NMR, 13C NMR, and other 2D NMR techniques (like COSY, HSQC, and HMBC) provide detailed information about the molecular structure, including the connectivity of atoms. conicet.gov.ar This is crucial for unequivocally confirming the structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, which further corroborates the proposed structure. researchgate.netnih.gov

Purity Assessment: The purity of the reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the isolated material. researchgate.net A validated, stability-indicating HPLC method is used to quantify any remaining impurities. The International Council for Harmonisation (ICH) guidelines suggest that for new drug substances, impurities should be identified and qualified. conicet.gov.ar

Other Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, providing additional evidence for the structure. nih.gov

Melting Point: The melting point of the purified substance is a physical property that can be used as an indicator of purity. sigmaaldrich.com

Certified Reference Materials (CRMs) are produced and certified in accordance with standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and suitability for use in pharmaceutical analysis. sigmaaldrich.com The certificate of analysis for a qualified reference standard will include all the data from these characterization studies.

Table 2: Analytical Techniques for Reference Standard Qualification

TechniquePurposeSource
1H and 13C NMR Structural Elucidation conicet.gov.ar
Mass Spectrometry (MS, MS/MS) Molecular Weight and Fragmentation researchgate.netnih.gov
HPLC Purity Determination and Quantification researchgate.net
Infrared (IR) Spectroscopy Functional Group Identification nih.gov
Melting Point Physical Property and Purity Indicator sigmaaldrich.com

Regulatory Science and Reference Standard Development for Fluconazole Impurity E

Role of Pharmacopoeial Standards in Impurity Control (e.g., WHO-IP, USP, EP, BP, JP, ChP)

Pharmacopoeial standards are a fundamental component of pharmaceutical quality control, providing the bedrock for ensuring the safety, quality, and efficacy of medicines. pharmaffiliates.comhilarispublisher.com These standards, published by authorities like the World Health Organization (WHO) through The International Pharmacopoeia (WHO-IP), the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), the British Pharmacopoeia (BP), the Japanese Pharmacopoeia (JP), and the Chinese Pharmacopoeia (ChP), establish legally enforceable specifications for pharmaceutical substances and finished products. veeprho.comwho.intnedstar.comfda.gov Their primary role in impurity control is to define the acceptable limits for various impurities that may be present in a drug substance or drug product. pharmaffiliates.com

These compendia provide detailed monographs that outline the tests, analytical procedures, and acceptance criteria necessary to assess the identity, strength, quality, and purity of a specific drug. veeprho.comusp.org For impurities, this includes their identification, quantification, and control. pharmamirror.comknorspharma.com The standards set by pharmacopoeias are crucial for several reasons:

Patient Safety: By setting limits on potentially harmful impurities, pharmacopoeias safeguard patients from substances that could be toxic or cause adverse effects. pharmaffiliates.compharmiweb.com

Product Consistency: They ensure that medicines are of consistent quality from batch to batch, which is vital for predictable therapeutic outcomes. veeprho.com

Regulatory Compliance: Adherence to pharmacopoeial standards is a mandatory requirement for gaining marketing authorization from regulatory agencies worldwide. knorspharma.comgmp-navigator.com

Global Harmonization: Through efforts like the Pharmacopoeial Discussion Group (PDG), which includes the EP, JP, and USP, there is an ongoing effort to harmonize standards, facilitating international trade and ensuring a consistent level of quality across different markets. gmp-navigator.com

The International Pharmacopoeia (WHO-IP), specifically, aims to provide standards for essential medicines and those of significant public health importance, making them accessible globally, particularly in regions that may not have their own national pharmacopoeia. who.int For a compound like Fluconazole (B54011) Impurity E, its listing or reference within a pharmacopoeial monograph (e.g., as Fluconazole EP Impurity E in the European Pharmacopoeia) signifies its importance as a known impurity that must be monitored and controlled within specified limits. veeprho.comsynzeal.com This framework moves impurity control from being based solely on a manufacturer's internal data to adhering to a publicly recognized and scientifically validated standard. nih.gov

Table 1: Major Pharmacopoeias and Their Regulatory Purview

PharmacopoeiaAbbreviationGoverning Body/AuthorityPrimary Region of Influence
The International PharmacopoeiaWHO-IPWorld Health Organization (WHO)Global, particularly WHO Member States without national pharmacopoeias. who.int
United States PharmacopeiaUSPUnited States Pharmacopeial ConventionUnited States, but recognized and used globally. nedstar.com
European PharmacopoeiaEPEuropean Directorate for the Quality of Medicines & HealthCare (EDQM)European Union and over 38 member states; applied in over 100 countries. nedstar.comgmp-navigator.com
British PharmacopoeiaBPMedicines and Healthcare products Regulatory Agency (MHRA)United Kingdom and Commonwealth nations. fda.gov
Japanese PharmacopoeiaJPMinistry of Health, Labour and Welfare (MHLW)Japan. nedstar.com
Chinese PharmacopoeiaChPChinese Pharmacopoeia CommissionChina. usp.orgbiopharminternational.com

Certification and Qualification of Fluconazole Impurity E as a Certified Reference Material

The establishment of Fluconazole Impurity E as a Certified Reference Material (CRM) is a meticulous process governed by international guidelines, such as those from the International Organization for Standardization (ISO), including ISO 17034. wikipedia.orgcmi.gov.czastm.org A CRM is a highly purified and characterized substance used as a benchmark for quality control and analytical testing. wikipedia.orgsynthinkchemicals.com It is distinct from a simple laboratory reagent due to its certified properties and the metrological traceability of its assigned values. wikipedia.org

The qualification of Fluconazole Impurity E as a CRM involves several critical steps:

Synthesis and Purification: The impurity is first synthesized. The resulting material must then be purified to the highest possible level to ensure that it is free from other impurities that could interfere with analytical measurements. pharmtech.com

Comprehensive Characterization: The purified substance undergoes extensive analytical testing to confirm its identity and structure. This involves a suite of orthogonal analytical techniques, such as Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and Infrared (IR) spectroscopy for functional group analysis. veeprho.com

Purity Assignment: The purity of the reference material is determined using highly accurate and precise quantitative methods, such as high-performance liquid chromatography (HPLC) with a universal detector or quantitative NMR (qNMR). The purity value is not just an estimate but is assigned with a calculated uncertainty. who.inteuropean-accreditation.org

Homogeneity and Stability Testing: The batch of the reference material must be tested to ensure it is homogeneous, meaning every vial or unit has the same properties. wikipedia.org Stability studies are also performed under various conditions (e.g., temperature, light, humidity) to establish a retest date or expiry date and recommend appropriate storage conditions. wikipedia.orgveeprho.com

Certification and Documentation: The entire process is documented, culminating in a Certificate of Analysis (CoA). simsonpharma.comchemcon.com This document provides the user with all essential information, including the certified purity value, its associated uncertainty, methods used for characterization, and storage instructions. cmi.gov.czdemarcheiso17025.com

This rigorous qualification ensures that the Fluconazole Impurity E CRM is a reliable and accurate standard, suitable for its intended use in calibrating instruments and validating analytical methods. pharmuni.comgmpsop.com

Table 2: Typical Data Found on a Certificate of Analysis (CoA) for a Certified Reference Material

SectionDescription of Content
Product Information Product Name (e.g., Fluconazole Impurity E), Catalogue Number, CAS Number, Chemical Formula, Molecular Weight. synzeal.comfishersci.com
Certified Property Value The certified purity or concentration of the material, along with the associated measurement uncertainty. wikipedia.orgeuropean-accreditation.org
Traceability A statement indicating the metrological traceability of the certified value, often to SI units or a primary reference substance. wikipedia.orgeuropean-accreditation.org
Characterization Data Summary of analytical data used for identification and characterization (e.g., ¹H-NMR, Mass Spec, IR spectra) confirming the structure. veeprho.com
Method of Purity Determination Description of the analytical method(s) used to assign the purity value (e.g., HPLC, qNMR, DSC). veeprho.com
Intended Use A statement specifying the intended application of the standard, such as for identification, purity testing, and assay. who.int
Handling and Storage Instructions for proper storage conditions (e.g., temperature, light protection) to ensure the stability of the material. veeprho.com
Date of Certification & Expiration The date the material was certified and the period of validity or a recommended re-test date. pharmuni.com

Application of Impurity E Reference Standards in Pharmaceutical Product Development and Quality Assurance

The certified reference standard for Fluconazole Impurity E is an indispensable tool throughout the lifecycle of a pharmaceutical product, from development to routine quality assurance. knorspharma.com

In pharmaceutical manufacturing, analytical methods must be validated to ensure they are accurate, precise, and reliable for their intended purpose. simsonpharma.com The Fluconazole Impurity E reference standard plays a pivotal role in this process. knorspharma.com It is used to:

Confirm Specificity: The standard is used to demonstrate that the analytical method can unequivocally assess the impurity in the presence of other components, such as the active pharmaceutical ingredient (API) and other impurities. pharmuni.com

Determine Linearity, Range, and Accuracy: By preparing a series of dilutions of the reference standard, analysts can establish the linear response of the method and confirm its accuracy across the expected concentration range of the impurity. demarcheiso17025.com

Establish Detection and Quantitation Limits (LOD/LOQ): The standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified by the method.

Serve as a Benchmark in Quality Control: In routine QC testing of Fluconazole API and drug product batches, the reference standard is used as a comparator to accurately identify and quantify the amount of Impurity E present, ensuring it does not exceed the limits specified in the pharmacopoeia or the product's registration file. pharmamirror.comlabinsights.nl This ensures batch-to-batch consistency and adherence to quality standards. knorspharma.com

During the submission of a New Drug Application (NDA) for an innovative drug or an Abbreviated New Drug Application (ANDA) for a generic product, regulatory authorities like the FDA require a comprehensive impurity profile. uspnf.comexcedr.com The manufacturer must demonstrate stringent control over all impurities. nih.gov

The Fluconazole Impurity E reference standard is critical for these regulatory filings in several ways:

Setting Specifications: The standard is used to develop and validate the analytical methods that will be included in the regulatory submission to control Impurity E. This allows for the establishment of justified acceptance criteria for the impurity in the final product specification. unr.edu.ar

Demonstrating Bioequivalence for ANDAs: For generic drug applicants, it is crucial to show that their product's impurity profile is comparable to that of the reference listed drug (RLD). fda.gov The reference standard for Impurity E allows for direct comparative studies, providing the data needed to prove that the impurity is controlled at or below the level present in the innovator product. unr.edu.ar

Qualification of Impurities: If an impurity level in a new drug product exceeds certain thresholds defined by ICH guidelines, further toxicological studies may be required to qualify it. unr.edu.arfda.gov A highly pure reference standard is essential for conducting these qualification studies.

The availability and use of a well-characterized reference standard provide regulatory agencies with confidence that the manufacturer has robust control over the quality and purity of their product. veeprho.comsynzeal.com

In both drug development and post-market stability studies, analysts often encounter unknown peaks in their chromatograms. pharmtech.com Identifying these unknown entities is a critical and often time-consuming part of the research and investigation process. nih.gov

Q & A

Q. What analytical methods are recommended for identifying Fluconazole Impurity E in drug substances?

Fluconazole Impurity E can be identified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., 4.6 mm × 15 cm, 3.5 µm packing) and UV detection at 260 nm. Mobile phases typically consist of acetate buffer (pH 5.0), acetonitrile, and methanol in gradient or isocratic modes. Retention times and resolution between impurities (e.g., RRT ~1.3 for Impurity E) should be validated against certified reference materials (CRMs) .

Q. How is Fluconazole Impurity E quantified in compliance with pharmacopeial standards?

Quantification follows USP/Ph. Eur. guidelines using a validated HPLC method. The percentage of Impurity E is calculated using the formula:

Percentage=1000×(C/W)×(rU/rS)10,000\text{Percentage} = \frac{1000 \times (C/W) \times (r_U/r_S)}{10,000}

where CC = concentration of CRM (mg/mL), WW = sample weight (mg), rUr_U = peak response of Impurity E in the test solution, and rSr_S = average response from the standard solution. Acceptance criteria: ≤0.2% for individual impurities and ≤1.2% total impurities .

Q. What certified reference materials (CRMs) are critical for validating impurity assays?

CRMs such as Fluconazole Impurity E [WHO-IP] (CAS: 86404-63-9) must be sourced from pharmacopeial authorities (e.g., USP, Ph. Eur.) or ISO 17034-accredited providers. These materials ensure traceability, accuracy, and compliance with ICH Q3A/B guidelines. CRMs should include full characterization data (HPLC, MS, NMR) and stability profiles .

Advanced Research Questions

Q. How does Fluconazole Impurity E originate during synthesis, and what process parameters influence its formation?

Impurity E (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) is a residual intermediate from incomplete reaction steps. Key factors include:

  • Reaction Stoichiometry : Excess 1,2,4-triazole or insufficient reaction time.
  • Temperature Control : Suboptimal temperatures during nucleophilic substitution steps.
  • Purification Efficacy : Inadequate crystallization or solvent extraction. Process optimization (e.g., kinetic studies, DoE) is recommended to minimize residual intermediates .

Q. What strategies resolve co-elution of Fluconazole Impurity E with structurally similar impurities?

Co-elution challenges (e.g., with Impurity D or F) require:

  • Mobile Phase Adjustment : Modifying pH (5.0–5.5) or organic solvent ratios (acetonitrile:methanol).
  • Column Selectivity : Using phenyl-hexyl or polar-embedded stationary phases for better resolution.
  • Mass Spectrometry (LC-MS) : Confirmatory identification via fragmentation patterns (e.g., m/z 293.1 for Impurity E) .

Q. How do stress-testing conditions (e.g., hydrolysis, oxidation) affect Fluconazole Impurity E levels?

Forced degradation studies (ICH Q1A) under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions reveal:

  • Stability : Impurity E is resistant to hydrolysis but degrades under strong oxidation.
  • Degradation Pathways : Formation of secondary impurities (e.g., triazole derivatives) at elevated temperatures. Data from these studies inform shelf-life and storage conditions .

Q. What analytical challenges arise when scaling up Fluconazole production, and how are they mitigated?

Scale-up introduces variability in impurity profiles due to:

  • Mixing Efficiency : Poor homogeneity in large reactors increases unreacted intermediates.
  • In-Process Controls (IPC) : Real-time HPLC monitoring of reaction endpoints.
  • Crystallization Kinetics : Polymorphic changes affecting impurity entrapment. Statistical process control (SPC) and QbD approaches are critical for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.